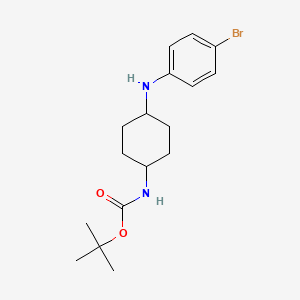
Tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate is a complex organic compound that features a tert-butyl group, a bromophenyl group, and a cyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate typically involves multiple steps, starting with the preparation of the cyclohexylamine derivative. The bromophenyl group is introduced through a substitution reaction, and the tert-butyl carbamate group is added via a carbamation reaction. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromophenyl group or the carbamate group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an alcohol, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
Tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a role in binding to these targets, while the carbamate group can influence the compound’s stability and reactivity. The pathways involved often include inhibition of enzymatic activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl ((1r,4r)-4-((4-chlorophenyl)amino)cyclohexyl)carbamate
- Tert-butyl ((1r,4r)-4-((4-fluorophenyl)amino)cyclohexyl)carbamate
- Tert-butyl ((1r,4r)-4-((4-methylphenyl)amino)cyclohexyl)carbamate
Uniqueness
Tert-butyl ((1r,4r)-4-((4-bromophenyl)amino)cyclohexyl)carbamate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Propriétés
Formule moléculaire |
C17H25BrN2O2 |
|---|---|
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
tert-butyl N-[4-(4-bromoanilino)cyclohexyl]carbamate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-15-10-8-14(9-11-15)19-13-6-4-12(18)5-7-13/h4-7,14-15,19H,8-11H2,1-3H3,(H,20,21) |
Clé InChI |
LFEWBJNNIBBHLW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


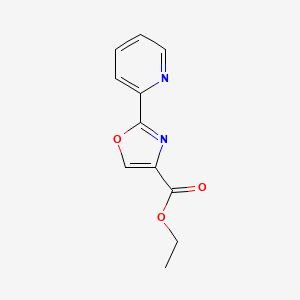
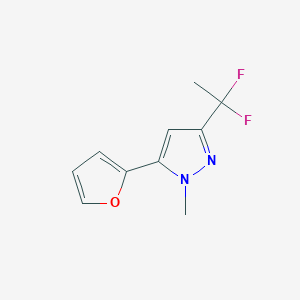

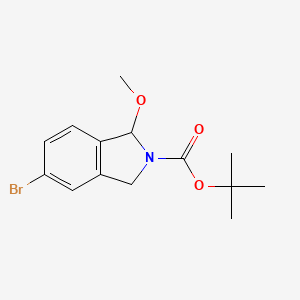
![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone](/img/structure/B13914048.png)
![5-Fluoro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13914055.png)
![5-Methoxy-3,3-dimethyl-2-oxo-2,3-dihydro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B13914063.png)

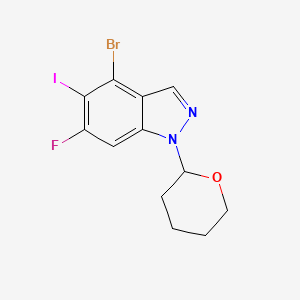
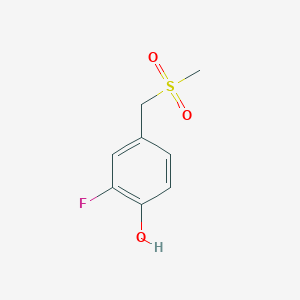
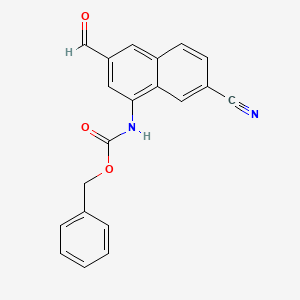
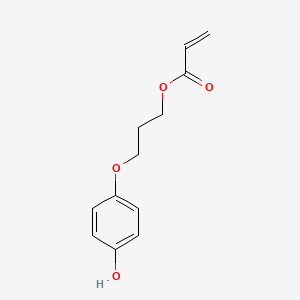
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)

